An In-depth Technical Guide to Trimethylsilyl Bromoacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Trimethylsilyl Bromoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl bromoacetate (TMSBA) is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic acetylating agent and a precursor for silylated ketene acetals. Its unique combination of a reactive bromine atom and a labile trimethylsilyl ester group makes it a valuable tool in the construction of complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the CAS number, physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant reaction mechanisms and workflows.
Chemical and Physical Properties
Trimethylsilyl bromoacetate is a clear, colorless to light yellow liquid that is sensitive to moisture.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 18291-80-0[2] |
| Molecular Formula | C₅H₁₁BrO₂Si[2] |
| Molecular Weight | 211.13 g/mol [2] |
| Linear Formula | BrCH₂CO₂Si(CH₃)₃ |
| SMILES | C--INVALID-LINK--(C)OC(=O)CBr |
| InChI | 1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 |
| InChIKey | ZCHHFMWUDHXPFN-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Boiling Point | 57-58 °C at 9 mmHg[1] |
| Density | 1.284 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.442[1] |
| Flash Point | 47 °C (116.6 °F) - closed cup |
Safety and Handling
Trimethylsilyl bromoacetate is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Table 3: Safety Information
| Hazard Category | GHS Classification |
| Flammability | Flammable Liquid, Category 3 (H226) |
| Corrosivity | Skin Corrosion, Category 1B (H314) |
| Eye Damage | Serious Eye Damage, Category 1 (H318) |
Pictograms:
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Handling and Storage:
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Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
Synthesis of Trimethylsilyl Bromoacetate
This protocol is adapted from a similar procedure for the synthesis of ethyl trimethylsilylacetate.[3] It involves the reaction of bromoacetic acid with a silylating agent in the presence of a base.
Materials:
-
Bromoacetic acid
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Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask with a reflux condenser and a dropping funnel
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Magnetic stirrer and heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve bromoacetic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Addition of Silylating Agent: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: A white precipitate of triethylammonium chloride will form. Filter the mixture through a pad of Celite to remove the salt.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure trimethylsilyl bromoacetate.
Alkylation of Imidazoles for the Synthesis of Functionalized Imidazolium Salts
Trimethylsilyl bromoacetate is an effective alkylating agent for the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes and ionic liquids.[1]
Materials:
-
1H-imidazole or a substituted imidazole
-
Trimethylsilyl bromoacetate
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and purification
Procedure:
-
Deprotonation: To a solution of the imidazole (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, handle with extreme care). Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.
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Alkylation: Add trimethylsilyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with a few drops of water.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude imidazolium salt can be purified by recrystallization or column chromatography.
Key Applications and Reaction Mechanisms
The Reformatsky Reaction
While not a direct application of trimethylsilyl bromoacetate, the Reformatsky reaction is a closely related and fundamental carbon-carbon bond-forming reaction that utilizes α-halo esters.[4][5][6][7][8] The mechanism involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound. The use of a silyl ester in a Reformatsky-type reaction can offer advantages in terms of reactivity and work-up.
Silyl Ester as a Protecting Group for Carboxylic Acids
The trimethylsilyl group can serve as a protecting group for carboxylic acids, allowing other functional groups in the molecule to undergo reactions under conditions that would otherwise affect the acidic proton.[9][10][11] The silyl ester can be easily formed and later cleaved under mild conditions.
Synthesis of Pantocin B Succinate Fragment and Taxol Derivatives
Trimethylsilyl bromoacetate has been cited as an alkylating agent in the synthesis of a succinate fragment of pantocin B, an antibiotic, and in the synthesis of taxol derivatives.[1] In these contexts, it likely serves to introduce an acetate or protected acetate moiety onto a key intermediate. For instance, in the synthesis of taxol derivatives, it could be used to functionalize the C-13 side chain or other reactive positions on the baccatin III core.[12][13][14][15] The trimethylsilyl group can facilitate the reaction and is readily removed during subsequent synthetic steps. Detailed experimental protocols for these specific applications are highly substrate-dependent and are typically found in specialized literature.
Conclusion
Trimethylsilyl bromoacetate is a valuable and reactive building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, alkylating heteroatoms, and as a protected form of bromoacetic acid makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, safe handling procedures, and reaction conditions is crucial for its effective application in the laboratory. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. TRIMETHYLSILYL BROMOACETATE CAS#: 18291-80-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]
